(5E)-1-ETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Analyse Chemischer Reaktionen
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and malononitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate and phthalic anhydride can yield phthalhydrazide derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular mechanisms and pathways involved in various diseases .
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by inhibiting key enzymes involved in disease progression or by activating specific receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione include other indole derivatives such as indole-3-acetic acid and various indole-2-carboxylate derivatives . These compounds share a common indole nucleus but differ in their substituents and overall structure. The uniqueness of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C21H22N4O4 |
---|---|
Molekulargewicht |
394.4g/mol |
IUPAC-Name |
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N4O4/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-8-4-3-7-15(14)17)13-18(26)23-9-5-6-10-23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3,(H,22,27,29)/b16-11+ |
InChI-Schlüssel |
LPDBIOGPMUQNLY-LFIBNONCSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/C(=O)NC1=O |
SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.